molecular formula C21H25NO3 B300174 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Numéro de catalogue B300174
Poids moléculaire: 339.4 g/mol
Clé InChI: MHXBXMOQIMDNLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promise in treating various B-cell malignancies.

Mécanisme D'action

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including NF-κB and AKT, ultimately resulting in apoptosis of B-cells. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to inhibit macrophage-mediated phagocytosis and cytokine production, suggesting potential anti-inflammatory effects.
Biochemical and Physiological Effects
In preclinical studies, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis of B-cells and inhibit tumor growth in mouse models of CLL and NHL. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been found to be well-tolerated in animal studies, with no significant toxicity observed. In a phase 1 clinical trial, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide demonstrated promising results as a monotherapy in patients with relapsed or refractory CLL and NHL, with an overall response rate of 50%.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its specificity for BTK, which may reduce off-target effects and toxicity. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown efficacy in overcoming resistance to other BTK inhibitors, expanding its potential clinical applications. However, one limitation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is its short half-life, which may require frequent dosing or formulation modifications.

Orientations Futures

For 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide include investigating its potential in combination with other targeted therapies or chemotherapy for B-cell malignancies. Additionally, further studies are needed to elucidate its potential anti-inflammatory effects and investigate its efficacy in autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors may further improve the clinical utility of this class of drugs.

Méthodes De Synthèse

The synthesis of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves several steps, starting with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-propyl-1,3-benzodioxole-5-amine to obtain the desired benzamide. The final step involves the introduction of a tert-butyl group to the amide nitrogen, resulting in the formation of 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide.

Applications De Recherche Scientifique

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also been investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit BTK activity in both cell lines and primary cells, leading to apoptosis of B-cells. Additionally, 4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been found to be effective in overcoming resistance to other BTK inhibitors.

Propriétés

Nom du produit

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Formule moléculaire

C21H25NO3

Poids moléculaire

339.4 g/mol

Nom IUPAC

4-tert-butyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C21H25NO3/c1-5-6-15-11-18-19(25-13-24-18)12-17(15)22-20(23)14-7-9-16(10-8-14)21(2,3)4/h7-12H,5-6,13H2,1-4H3,(H,22,23)

Clé InChI

MHXBXMOQIMDNLQ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

SMILES canonique

CCCC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)C(C)(C)C)OCO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.